molecular formula C15H23N3O7S B14803745 Boc-DL-Cys(Acm)-OSu

Boc-DL-Cys(Acm)-OSu

Cat. No.: B14803745
M. Wt: 389.4 g/mol
InChI Key: YVNIWBQFVQMDND-UHFFFAOYSA-N
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Description

Boc-DL-Cys(Acm)-OSu is a cysteine derivative extensively utilized in peptide synthesis. The compound features three critical functional groups:

  • Boc (tert-butyloxycarbonyl): A base-labile protecting group for the α-amino group, ensuring selective deprotection during solid-phase peptide synthesis.
  • Acm (acetamidomethyl): A thiol-protecting group that stabilizes the cysteine side chain against oxidation and disulfide scrambling. Unlike other thiol protectants (e.g., Trityl or Trt), Acm is stable under acidic conditions and requires iodine or mercury for removal .
  • OSu (N-hydroxysuccinimide ester): A reactive ester that facilitates efficient coupling with amino groups under mild conditions, minimizing racemization .

This compound is particularly valuable in synthesizing cysteine-containing peptides for drug discovery and biochemical studies. Its racemic (DL) form allows flexibility in producing both enantiomers, though resolution methods (e.g., enzymatic or chromatographic) are often required for stereospecific applications .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(acetamidomethylsulfanyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O7S/c1-9(19)16-8-26-7-10(17-14(23)24-15(2,3)4)13(22)25-18-11(20)5-6-12(18)21/h10H,5-8H2,1-4H3,(H,16,19)(H,17,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVNIWBQFVQMDND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCSCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Boc-Cys(Acm)-OSu typically involves the protection of the cysteine thiol group with an acetamidomethyl (Acm) group and the amino group with a tert-butyloxycarbonyl (Boc) group. The resulting compound is then reacted with N-hydroxysuccinimide (OSu) to form the final product. The reaction conditions usually involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reaction is carried out at room temperature .

Industrial Production Methods: Industrial production of Boc-Cys(Acm)-OSu follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Scientific Research Applications

Chemistry: Boc-Cys(Acm)-OSu is extensively used in the synthesis of complex peptides and proteins. It allows for the selective protection and deprotection of cysteine residues, facilitating the formation of disulfide bonds in a controlled manner.

Biology: In biological research, Boc-Cys(Acm)-OSu is used to study protein folding and stability. The compound helps in the synthesis of disulfide-rich peptides and proteins, which are essential for understanding the structure and function of various biomolecules.

Medicine: Boc-Cys(Acm)-OSu is used in the development of peptide-based therapeutics. The compound enables the synthesis of stable and bioactive peptides, which can be used as drugs for various diseases.

Industry: In the pharmaceutical and biotechnology industries, Boc-Cys(Acm)-OSu is used in the large-scale synthesis of peptides and proteins. The compound’s stability and ease of use make it a valuable tool for the production of high-quality peptide-based products.

Mechanism of Action

Boc-Cys(Acm)-OSu exerts its effects by selectively protecting the thiol group of cysteine residues. The Boc group protects the amino group, while the Acm group protects the thiol group. This selective protection allows for the controlled formation of disulfide bonds, which are crucial for the structural stability and biological activity of peptides and proteins. The molecular targets of Boc-Cys(Acm)-OSu include cysteine residues in peptides and proteins, and the pathways involved include peptide synthesis and protein folding.

Comparison with Similar Compounds

Structural Analogs: Thiol-Protected Cysteine Derivatives

The choice of protecting groups significantly impacts reactivity, stability, and downstream applications. Key analogs include:

Compound Protecting Groups (Thiol/Amino) Solubility (Common Solvents) Deprotection Conditions Key Applications Reference
Boc-DL-Cys(Acm)-OSu Acm/Boc DMF, DMSO, THF Iodine, TFA Peptide synthesis, disulfide bonds
Boc-Cys(Trityl)-OSu Trityl/Boc DCM, DMF TFA, TIS Acid-sensitive peptide assembly
Fmoc-Cys(Trt)-OH Trityl/Fmoc DMF, DMSO Piperidine (Fmoc), TFA (Trt) Solid-phase synthesis

Key Findings :

  • Stability : Acm offers superior resistance to acidic conditions compared to Trityl, making this compound preferable in multi-step syntheses requiring acid deprotection .
  • Racemization Risk : OSu esters reduce racemization during coupling, but DL mixtures may require post-synthesis resolution (e.g., enzymatic methods achieving >99% e.e. ).
Amino Acid Variants: Boc-Protected Derivatives

Comparative analysis with non-cysteine Boc-protected amino acids highlights functional trade-offs:

Compound Amino Acid Reactive Group Solubility Enantiomeric Resolution Efficiency
This compound Cysteine OSu Moderate (DMF) 50.1% conversion (enzymatic)
Boc-DL-Ala-OSu Alanine OSu High (THF) 33.1% conversion (enzymatic)
Boc-Gly-OSu Glycine OSu High (DCM) Not applicable (achiral)

Key Findings :

  • Resolution Efficiency : Cysteine derivatives exhibit higher enzymatic resolution yields (50.1%) compared to alanine analogs (33.1%), likely due to steric and electronic effects of the thiol group .
  • Solubility: Glycine and alanine derivatives generally exhibit better solubility in non-polar solvents, whereas cysteine analogs require polar aprotic solvents (DMF/DMSO) .
Active Ester Derivatives

The reactivity of OSu esters is contrasted with other leaving groups:

Compound Leaving Group Coupling Efficiency Racemization Risk Storage Stability
This compound OSu High (~90%) Low 1 year (-20°C)
Boc-Cys(Acm)-OPfp Pentafluorophenyl Moderate (~70%) Moderate 6 months (-20°C)
Boc-Cys(Acm)-OBt Benzotriazole High (~85%) Low 9 months (-20°C)

Key Findings :

  • Coupling Efficiency : OSu esters outperform Pfp esters due to faster reaction kinetics, though OBt esters offer comparable efficiency with improved solubility .
  • Stability : OSu derivatives exhibit longer shelf lives under cold storage, critical for industrial-scale applications .

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing Boc-DL-Cys(Acm)-OSu, and how can researchers ensure reproducibility?

  • Methodological Answer : Synthesis typically involves coupling Boc-protected cysteine derivatives with activated esters under anhydrous conditions. Key steps include:

  • Reagent preparation : Use freshly distilled solvents (e.g., DMF or DCM) to avoid hydrolysis of the active ester (OSu group) .
  • Reaction monitoring : Employ TLC or HPLC to track reaction progress, ensuring complete consumption of starting materials.
  • Purification : Use column chromatography with silica gel or reverse-phase HPLC to isolate the product, followed by lyophilization for stability .
  • Reproducibility : Document all parameters (temperature, solvent purity, equivalents of reagents) and validate using spectroscopic data (NMR, MS) .

Q. How should this compound be characterized to confirm its structural integrity?

  • Methodological Answer :

  • Spectroscopic validation :
  • ¹H/¹³C NMR : Verify the presence of Boc (tert-butyl group at δ ~1.4 ppm), Acm-protected thiol (acetamidomethyl at δ ~2.0 ppm), and ester carbonyl (δ ~170 ppm) .
  • Mass spectrometry (MS) : Confirm molecular ion peaks (e.g., [M+H]⁺) using ESI-MS or MALDI-TOF .
  • Purity assessment : Use HPLC with UV detection (λ = 220 nm) to ensure ≥95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported NMR data for this compound across different studies?

  • Methodological Answer :

  • Data validation : Cross-reference chemical shifts with databases like SciFinder or ChemSpider, prioritizing peer-reviewed literature .
  • Solvent and pH effects : Note that NMR signals (e.g., Acm-protected thiol) may shift in D₂O vs. CDCl₃ due to solvent polarity or proton exchange .
  • Dynamic effects : Consider rotameric equilibria in the Acm group, which can split signals; use variable-temperature NMR to confirm .
  • Collaborative verification : Share raw data with collaborators or use platforms like Zenodo for open peer review .

Q. What experimental design strategies optimize the incorporation of this compound into solid-phase peptide synthesis (SPPS)?

  • Methodological Answer :

  • Coupling conditions : Use HBTU/HOBt activation in DMF with DIEA (2–4 equiv) to minimize racemization .
  • Acm deprotection : Post-SPPS, treat with Hg(II) acetate or AgNO₃ to selectively remove Acm while retaining Boc protection .
  • Orthogonality testing : Validate compatibility with other protecting groups (e.g., Fmoc, Trt) using LC-MS to detect side reactions .
  • Scale-up considerations : Optimize resin swelling and solvent volume to maintain reaction efficiency at larger scales .
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Q. How can researchers address low yields during this compound synthesis, and what analytical tools diagnose bottlenecks?

  • Methodological Answer :

  • Troubleshooting workflow :

Identify intermediates : Use LC-MS to detect hydrolysis byproducts (e.g., free cysteine).

Assess steric hindrance : Modify coupling reagents (e.g., switch from HOBt to HOAt) for bulky substrates .

Thermodynamic analysis : Perform DSC to check for crystallization issues during purification .

  • Kinetic studies : Use in-situ IR spectroscopy to monitor ester activation rates and adjust reaction times .

Data Management and Literature Review

Q. What databases and tools are recommended for retrieving physicochemical data on this compound?

  • Methodological Answer :

  • Primary sources : Use SciFinder for reaction protocols and spectral data; cross-check with IUPAC Standards Online for validated parameters .
  • Structural databases : ChemSpider for 2D/3D structures and PubChem for toxicity profiles .
  • Critical evaluation : Prioritize journals with ACS or RSC affiliations to avoid predatory publications .

Q. How should researchers design experiments to validate the stability of this compound under varying storage conditions?

  • Methodological Answer :

  • Accelerated stability studies :
  • Temperature/humidity : Store samples at 4°C (dry), 25°C/60% RH, and 40°C/75% RH for 1–3 months .
  • Analytical endpoints : Monitor degradation via HPLC (new peaks) and quantify residual ester content via ¹H NMR .
  • Light sensitivity : Use UV-vis spectroscopy to assess photodegradation under ICH Q1B guidelines .

Ethical and Reporting Standards

Q. What citation practices ensure proper attribution of prior synthetic methodologies for this compound?

  • Methodological Answer :

  • ACS Style Guide : Cite original synthetic procedures (e.g., journal articles) rather than commercial vendor protocols .
  • Data repositories : Deposit spectral data in Figshare or ChemRxiv with DOIs for transparency .
  • Plagiarism checks : Use iThenticate to verify text originality and cite modified protocols explicitly .

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